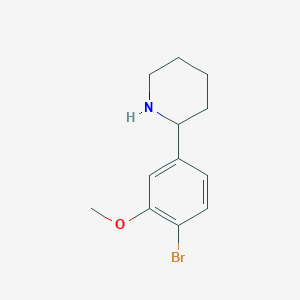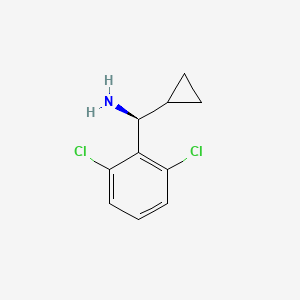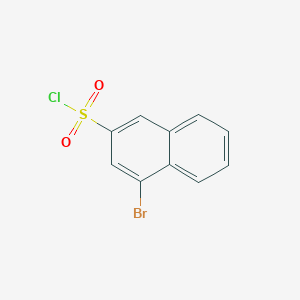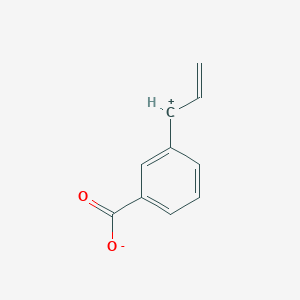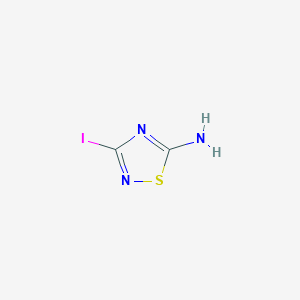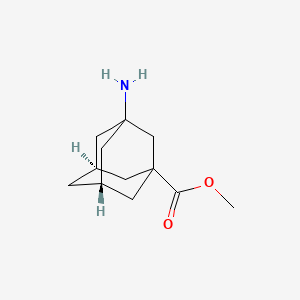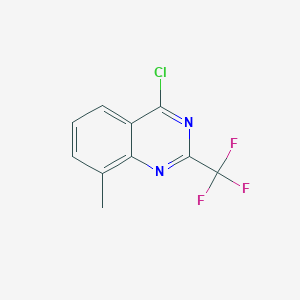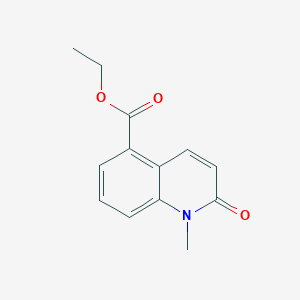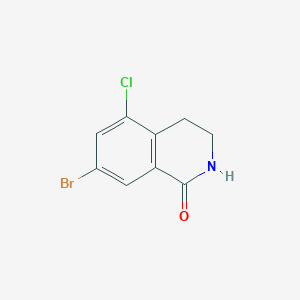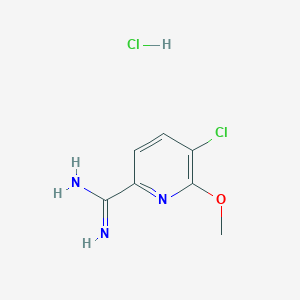
1-(5-Amino-2-(trifluoromethyl)pyridin-4-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Amino-2-(trifluoromethyl)pyridin-4-yl)ethanone is a chemical compound that features a trifluoromethyl group attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 5-amino-2-(trifluoromethyl)pyridine with ethanone under specific conditions . The reaction conditions often require a controlled environment with specific temperatures and catalysts to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of advanced reactors and continuous flow systems can enhance the production process, ensuring consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1-(5-Amino-2-(trifluoromethyl)pyridin-4-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under controlled temperatures and pressures.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution can introduce new functional groups to the pyridine ring.
Aplicaciones Científicas De Investigación
1-(5-Amino-2-(trifluoromethyl)pyridin-4-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(5-Amino-2-(trifluoromethyl)pyridin-4-yl)ethanone involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing various biochemical pathways. This interaction can lead to changes in cellular processes, making the compound useful in therapeutic applications .
Comparación Con Compuestos Similares
- 4-Amino-2-(trifluoromethyl)pyridine
- 5-Amino-2-(trifluoromethyl)pyridine
Comparison: 1-(5-Amino-2-(trifluoromethyl)pyridin-4-yl)ethanone is unique due to the presence of the ethanone group, which can influence its reactivity and binding properties. Compared to similar compounds, it may exhibit different chemical behaviors and applications, making it a valuable compound in various research fields .
Propiedades
Fórmula molecular |
C8H7F3N2O |
|---|---|
Peso molecular |
204.15 g/mol |
Nombre IUPAC |
1-[5-amino-2-(trifluoromethyl)pyridin-4-yl]ethanone |
InChI |
InChI=1S/C8H7F3N2O/c1-4(14)5-2-7(8(9,10)11)13-3-6(5)12/h2-3H,12H2,1H3 |
Clave InChI |
ZSJFFTMIURYGMB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=NC=C1N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


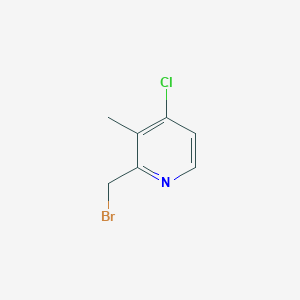

![3-Bromo-6-nitro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13652937.png)
